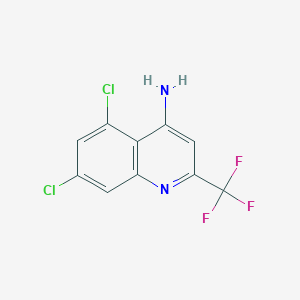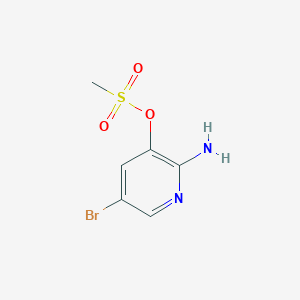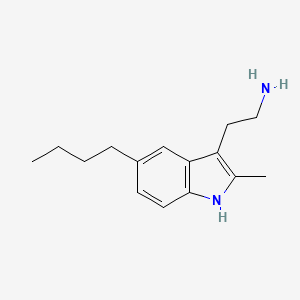![molecular formula C16H27N5 B11735276 {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735276.png)
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, each substituted with a 2-methylpropyl group, and connected through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of 1-(2-methylpropyl)-1H-pyrazole. This can be achieved through the reaction of hydrazine hydrate with 2-methylpropanal in the presence of an acid catalyst.
Methylation: The next step involves the methylation of the pyrazole rings. This can be done using formaldehyde and a suitable base, such as sodium hydroxide, to form the methylene bridge between the two pyrazole rings.
Amine Formation: The final step involves the introduction of the amine group. This can be achieved through the reaction of the intermediate compound with ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are often the corresponding pyrazole N-oxides.
Reduction: This compound can also undergo reduction reactions, particularly at the pyrazole rings. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrazole rings, where hydrogen atoms can be replaced by various substituents. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Bromine, iodine, alkyl halides, acyl chlorides.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
Chemistry: This compound is used as a building block for the synthesis of more complex molecules
Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. They are studied for their interactions with biological targets and their effects on cellular processes.
Medicine: Due to its biological activity, this compound is investigated for its potential therapeutic applications. It has been studied for its potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular pathways involved depend on the specific biological context and the target proteins.
相似化合物的比较
Similar Compounds
- 1-(2-methylpropyl)-1H-pyrazole
- 1-(2-methylpropyl)-1H-pyrazol-4-ylamine
- 1-(2-methylpropyl)-1H-pyrazol-3-ylamine
Uniqueness
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of two pyrazole rings connected by a methylene bridge, which imparts distinct chemical and biological properties. This structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research and industrial applications.
属性
分子式 |
C16H27N5 |
|---|---|
分子量 |
289.42 g/mol |
IUPAC 名称 |
1-[1-(2-methylpropyl)pyrazol-3-yl]-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C16H27N5/c1-13(2)10-20-6-5-16(19-20)9-17-7-15-8-18-21(12-15)11-14(3)4/h5-6,8,12-14,17H,7,9-11H2,1-4H3 |
InChI 键 |
HMOHPGQVOJVENS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=CC(=N1)CNCC2=CN(N=C2)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735196.png)
![[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735201.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735207.png)
![[3-(diethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735224.png)
![1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride](/img/structure/B11735229.png)


![(3-ethoxypropyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735250.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11735251.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735259.png)
![2-{3-[(2-phenylethyl)amino]-1H-pyrazol-1-yl}ethanol](/img/structure/B11735260.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11735271.png)
![(3S)-3-amino-3-[3,4-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11735273.png)
